1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” is a derivative of benzo[d]thiazol-2-yl, which is a class of compounds known for their wide range of biological activities . This particular compound has been synthesized as part of efforts to discover novel anti-Parkinsonian agents .
Synthesis Analysis
The synthesis of this compound involves the design and creation of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives . The yield of the synthesis process was reported to be 29%, with a melting point of 248°C . The IR (KBr) ν max was reported in the range of 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR (CDCl3) δ was reported as 10.28 (s, 1H, NH), 7.72–7.74 (d, 1H, J = 7.66 Hz), 7.64–7.67 (d, 1H, J = 7.88 Hz), 6.06–7.45 (m, 5H, ArH), 6.32 (t, 1H, NH), 4.48 (s, 2H, CH2) .Chemical Reactions Analysis
The thiazole ring, which is a key component of this compound, is known for its reactivity. The ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 248°C . The IR (KBr) ν max was reported in the range of 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1 .Scientific Research Applications
Synthesis and Biological Significance of Benzothiazoles
Benzothiazole derivatives, including urea-linked structures, have been synthesized and evaluated for their significant biological activities. The combination of the benzothiazole ring and the urea linkage results in compounds that exhibit a wide range of pharmacological properties. These include potential therapeutic applications in treating rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides. The synthesis techniques for these compounds have evolved, highlighting the importance of these structures in medicinal chemistry and agriculture (Rosales-Hernández et al., 2022).
Urea-Based Herbicides and Environmental Impact
Urea derivatives also find applications in herbicide formulations. The environmental fate and toxicity of these compounds, especially their role as endocrine disruptors, have been extensively reviewed. Understanding the behavior of urea-based herbicides in aquatic environments is crucial for assessing their ecological impact and guiding the development of more environmentally friendly pesticides (Haman et al., 2015).
Urease Inhibitors in Medical and Agricultural Applications
Urease inhibitors are another area of interest, with compounds targeting the urease enzyme to treat infections and improve the efficiency of urea-based fertilizers. These inhibitors have the potential to mitigate the negative effects of urea decomposition in soil, thereby enhancing nitrogen use efficiency in agriculture. Moreover, the therapeutic applications of urease inhibitors against gastric and urinary tract infections highlight the dual utility of these compounds in both health and agricultural sectors (Ray et al., 2020).
Mechanism of Action
Future Directions
The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” has been synthesized as part of efforts to discover novel anti-Parkinsonian agents . This suggests that future research could focus on further exploring its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. Additionally, further studies could also investigate its interaction with the human A2A receptor for the design and development of potent antagonists .
Properties
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-24-11-7-4-8-12-13(11)21-15(25-12)22-14(23)20-10-6-3-2-5-9(10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWLCBISKHKBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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